Product packaging for 5-Fluoro-4-(methylsulfonyl)pyrimidine(Cat. No.:CAS No. 1420843-74-8)

5-Fluoro-4-(methylsulfonyl)pyrimidine

Cat. No.: B3239275
CAS No.: 1420843-74-8
M. Wt: 176.17 g/mol
InChI Key: ZNYXFILJCJEKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-4-(methylsulfonyl)pyrimidine is a fluorinated and sulfonated pyrimidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The compound features a pyrimidine ring system, a core structure prevalent in biologically active molecules, which is further functionalized with a fluorine atom and a methylsulfonyl group. These substituents are key modulators of the molecule's electronic properties, reactivity, and binding affinity, making it a versatile precursor for the development of novel therapeutic agents. The primary research value of this compound lies in its potential as a key intermediate for synthesizing more complex, target-oriented molecules. Pyrimidine scaffolds bearing fluorine and sulfonyl groups are of significant interest in the development of enzyme inhibitors. For instance, structurally related 2-morpholin-4-yl pyrimidine compounds have been investigated as potent PI3K inhibitors, with applications in the study of cancer, inflammatory diseases, and immune system disorders . Furthermore, fluoropyrimidines are a well-established class of compounds in oncology research; 5-fluorouracil, for example, is a foundational chemotherapeutic agent whose mechanism involves disruption of RNA function and inhibition of thymidylate synthase, ultimately leading to impaired DNA synthesis and cell death . Researchers can utilize this compound to explore similar or novel mechanisms of action. The methylsulfonyl group is an excellent electrophile and can undergo nucleophilic substitution reactions with various nitrogen, oxygen, and carbon nucleophiles, facilitating the introduction of diverse amine, ether, or other functionalized side chains onto the pyrimidine core. This reactivity is crucial for creating compound libraries for structure-activity relationship (SAR) studies. WARNING: This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FN2O2S B3239275 5-Fluoro-4-(methylsulfonyl)pyrimidine CAS No. 1420843-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c1-11(9,10)5-4(6)2-7-3-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYXFILJCJEKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=NC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275742
Record name Pyrimidine, 5-fluoro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420843-74-8
Record name Pyrimidine, 5-fluoro-4-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420843-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-fluoro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Fluoro 4 Methylsulfonyl Pyrimidine and Its Analogues

Chemo- and Regioselective Synthesis Routes to the Pyrimidine (B1678525) Core

The construction of the central pyrimidine ring is the foundational step. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a three-carbon component with a source of the N-C-N fragment. A widely utilized approach is the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with amidines. mdpi.comorganic-chemistry.org This [3+3] annulation strategy allows for the formation of diversely substituted pyrimidines. mdpi.com For instance, β-keto esters can undergo cyclocondensation with amidines, often promoted by ultrasound irradiation, to yield highly substituted pyrimidinols in good to excellent yields. organic-chemistry.org

Another versatile method involves the use of α,β-unsaturated ketones reacting with amidine hydrochloride. This annulation-oxidation sequence can be catalyzed by green and recyclable catalysts like choline hydroxide. mdpi.com The strategic choice of these precursors allows for the pre-installation of functional groups that can later be manipulated to introduce the target substituents.

A synthesis of 4-amino-5-fluoropyrimidines was developed from potassium 2-cyano-2-fluoroethenolate and various amidine hydrochlorides, proceeding under mild conditions to give excellent yields. nih.gov This demonstrates a route where a fluorinated building block is incorporated directly during the cyclization step.

PrecursorsReagents/ConditionsProduct TypeReference
β-Keto esters, AmidinesUltrasound irradiation4-Pyrimidinols organic-chemistry.org
α,β-Unsaturated ketones, Amidine hydrochlorideCholine hydroxide, 60 °CSubstituted Pyrimidines mdpi.com
Ketones, NitrilesCopper catalyst, Basic conditionsFunctionalized Pyrimidines organic-chemistry.org
Potassium 2-cyano-2-fluoroethenolate, Amidine hydrochloridesMild conditions4-Amino-5-fluoropyrimidines nih.gov

Introducing a fluorine atom at the C5 position of the pyrimidine ring can be achieved through two primary strategies: using a fluorinated precursor during ring formation or by direct fluorination of a pre-formed pyrimidine ring.

The first approach, incorporating a fluorine-containing building block, offers inherent regioselectivity. A classic example in the synthesis of related compounds like 5-fluorouracil (B62378) involves reacting isothiourea salts with α-fluoro-β-ketoester enolates. nih.govmdpi.com This method generates the pyrimidine skeleton with the fluorine atom already in the desired position. nih.govmdpi.com

The second strategy involves the direct fluorination of the pyrimidine ring, which is a powerful method for late-stage functionalization. This is typically accomplished through electrophilic fluorination, a topic detailed further in section 2.2.1. The C5 position of many pyrimidine systems, such as uracil (B121893), is electron-rich and thus susceptible to electrophilic attack. nih.gov

The methylsulfonyl group is a key pharmacophore in many biologically active molecules. nih.govbohrium.com Its direct introduction onto the pyrimidine ring is uncommon. The most prevalent and efficient strategy involves a two-step process: the initial introduction of a methylthio (thioether) group, followed by its oxidation to the corresponding sulfone. acsgcipr.org

The methylthio group is typically installed at the C4 position via nucleophilic aromatic substitution (SNAr). This involves reacting a 4-halopyrimidine (e.g., 4-chloropyrimidine) with a methylthiolate source, such as sodium thiomethoxide. The halogen at the C4 position of the pyrimidine ring is activated towards nucleophilic attack by the ring nitrogen atoms.

Once the thioether precursor, 5-fluoro-4-(methylthio)pyrimidine, is formed, the methylsulfonyl group is generated through oxidation. This transformation is a reliable and high-yielding method for accessing the target sulfone. beilstein-journals.orgnih.gov

Modern Synthetic Transformations for Precursors and Derivatives

Modern synthetic chemistry offers sophisticated tools for the specific functionalization of heterocyclic compounds and their precursors. Electrophilic fluorination and selective oxidation are particularly relevant for the synthesis of 5-fluoro-4-(methylsulfonyl)pyrimidine.

Electrophilic fluorination is a process where a formal "positive fluorine" reagent delivers a fluorine atom to an electron-rich substrate, such as a pyrimidine ring. nih.gov This method has become a preferred route for direct fluorination, overcoming the hazards associated with earlier reagents like fluoroxytrifluoromethane (CF₃OF). nih.gov

A significant advancement in this area was the development of N-F reagents, which are generally more stable, safer, and easier to handle. wikipedia.org Among these, Selectfluor™ (F-TEDA-BF₄) has emerged as a practical and highly effective reagent for the direct synthesis of 5-fluoropyrimidines. nih.govmdpi.com It provides a direct route to fluorination at the 5-position of the pyrimidine ring, often under mild conditions. nih.gov The reaction involves the delivery of an electrophilic fluorine species to the nucleophilic C5 carbon of the pyrimidine. wikipedia.org

Fluorinating AgentChemical NameCharacteristicsReference
Selectfluor™ 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Commercially available, stable, effective N-F reagent. nih.govmdpi.com
NFSI N-FluorobenzenesulfonimideEffective N-fluorosulfonimide reagent. wikipedia.org
CF₃OF FluoroxytrifluoromethaneHighly reactive and hazardous gas. nih.gov

The oxidation of thioethers to sulfones is a fundamental and widely used transformation in organic synthesis. acsgcipr.org This step is critical for converting the intermediate 5-fluoro-4-(methylthio)pyrimidine to the final product. The reaction can be controlled to selectively yield either the sulfoxide or the sulfone, depending on the reaction conditions and the amount of oxidant used. beilstein-journals.org

Hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, is a common and "green" oxidant for this purpose. beilstein-journals.orgnih.gov Using one equivalent of H₂O₂ can favor the formation of the sulfoxide, while an excess of the oxidant, sometimes at elevated temperatures, drives the reaction to completion to form the sulfone. beilstein-journals.org Various other oxidizing systems and catalysts have been developed to enhance selectivity and efficiency. researchgate.netorganic-chemistry.org For example, tantalum carbide and niobium carbide have been shown to be effective catalysts for the selective oxidation of sulfides to sulfoxides and sulfones, respectively, using 30% hydrogen peroxide. organic-chemistry.org

Thioether PrecursorOxidant/ConditionsProductReference
Azole-containing thioethersH₂O₂ (1 equiv.), Acetic Acid, rtSulfoxide beilstein-journals.org
Azole-containing thioethersH₂O₂ (excess), Acetic Acid, 118 °CSulfone beilstein-journals.org
Pyrimidine benzothioate derivativesH₂O₂, Glacial Acetic AcidPyrimidine sulfonyl methanone derivatives nih.gov
General SulfidesH₂O₂, Tantalum carbide catalystSulfoxides organic-chemistry.org
General SulfidesH₂O₂, Niobium carbide catalystSulfones organic-chemistry.org

Direct Sulfonylation Methods

The introduction of a methylsulfonyl group at the C4-position of a 5-fluoropyrimidine (B1206419) ring is a key transformation for the synthesis of this compound. While direct C-H sulfonylation of pyrimidines is challenging, two primary strategies are commonly employed for the synthesis of aryl sulfones: the oxidation of a corresponding thioether and nucleophilic aromatic substitution (SNAr).

Oxidation of 4-(Methylthio)-5-fluoropyrimidine: A prevalent and reliable method for the preparation of aryl sulfones is the oxidation of the corresponding aryl thioether. In this approach, 4-(Methylthio)-5-fluoropyrimidine serves as a key intermediate. This intermediate can be synthesized, and subsequently oxidized to the desired sulfone. The oxidation of the methylthio group to the methylsulfonyl group can be achieved using a variety of oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgrsc.org The choice of oxidant and reaction conditions can be optimized to ensure complete oxidation to the sulfone while minimizing side reactions. organic-chemistry.org

Table 1: Common Oxidizing Agents for Sulfide (B99878) to Sulfone Conversion

Oxidizing AgentTypical ConditionsRemarks
m-Chloroperoxybenzoic acid (m-CPBA)Inert solvent (e.g., CH₂Cl₂)Highly efficient, but can be explosive.
Hydrogen Peroxide (H₂O₂)Often used with a catalyst (e.g., tantalum carbide)Green and inexpensive oxidant. organic-chemistry.org
N-Fluorobenzenesulfonimide (NFSI)Aqueous solventAllows for selective oxidation to either sulfoxide or sulfone based on stoichiometry. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Another viable route is the nucleophilic aromatic substitution on a 4-halo-5-fluoropyrimidine, typically 4-chloro-5-fluoropyrimidine. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, especially at the 2- and 4-positions. The fluorine atom at the 5-position further enhances the electrophilicity of the C4 position. In this method, the chlorine atom at the C4 position is displaced by a methylsulfinate salt, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na). nih.gov

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the chloride ion to yield the final product. libretexts.org The regioselectivity of the attack at the C4 position over the C2 position is generally favored due to the higher LUMO coefficient at C4. stackexchange.com This method offers a direct route to the sulfone without the need for an oxidation step. However, the success of this reaction is dependent on the reactivity of the starting material and the nucleophilicity of the sulfinate. nih.govnih.gov

Sustainable and Green Chemistry Approaches in Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates, including pyrimidine derivatives, to minimize environmental impact and enhance process efficiency.

Solvent-Free and Aqueous Medium Reactions

The use of environmentally benign solvents or the complete elimination of solvents are cornerstone principles of green chemistry. For pyrimidine synthesis, conducting reactions in water or under solvent-free conditions offers significant advantages. Aqueous synthesis not only reduces the reliance on volatile organic compounds (VOCs) but can also enhance reaction rates and selectivity due to hydrophobic effects. Similarly, solvent-free reactions, often facilitated by grinding or microwave irradiation, can lead to higher yields, shorter reaction times, and simplified workup procedures.

Catalytic Synthesis Methodologies (e.g., Phase Transfer Catalysis)

Catalytic methods are preferred over stoichiometric reagents as they reduce waste and increase reaction efficiency. Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. mdpi.com In the context of pyrimidine synthesis, PTC can facilitate the N-alkylation of pyrimidine bases with high regioselectivity under mild conditions. acs.org Catalysts such as quaternary ammonium salts or crown ethers transport an anionic reactant from an aqueous or solid phase to an organic phase where the reaction occurs. mdpi.com This methodology avoids the need for anhydrous solvents and strong, non-nucleophilic bases, making it a greener alternative to traditional methods. acs.org

Atom Economy and Waste Minimization in Laboratory Synthesis

Atom economy and the E-factor are key metrics for evaluating the "greenness" of a synthetic process. Atom economy, a concept developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. scranton.edu An ideal reaction has 100% atom economy. The E-factor, introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. chemanager-online.com The pharmaceutical industry traditionally has high E-factors, often ranging from 25 to over 100, due to the complexity of the synthetic routes. pharmtech.comsyrris.com

Table 2: Typical E-Factors in the Chemical Industry

Industry SectorProduct TonnageE-Factor (kg waste/kg product)
Oil Refining10⁶–10⁸~0.1
Bulk Chemicals10⁴–10⁶<1–5
Fine Chemicals10²–10⁴5–50
Pharmaceuticals10¹–10³25–100+ chemanager-online.com

By designing synthetic routes with high atom economy and minimizing the use of stoichiometric reagents, protecting groups, and solvent-intensive purifications, the E-factor can be significantly reduced, leading to more sustainable and cost-effective processes. continuuspharma.comlibretexts.org

Solid-Phase Synthesis Applications for Pyrimidine Derivatives

Solid-phase synthesis (SPS) has emerged as a powerful tool for the rapid generation of libraries of organic molecules, including pyrimidine derivatives, for drug discovery. acs.org In SPS, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Intermediates are purified by simple filtration and washing, and the final product is cleaved from the resin in the last step.

Resin Selection and Loading Strategies

The choice of resin is critical for the success of solid-phase synthesis. Polystyrene resins, cross-linked with divinylbenzene, are commonly used. peptide.com The properties of the resin, such as bead size and swelling capacity, influence the reaction kinetics. peptide.com For the synthesis of pyrimidine derivatives, resins with appropriate linkers are required. A linker is a bifunctional molecule that connects the growing molecule to the solid support. The linker must be stable to the reaction conditions used during the synthesis but cleavable under specific conditions to release the final product. nih.gov

Table 3: Common Resins Used in Solid-Phase Synthesis of Heterocycles

Resin TypeLinker TypeCleavage ConditionsApplications
Merrifield ResinChloromethylStrong acid (e.g., HF)General purpose for attaching carboxylic acids. peptide.com
Rink Amide ResinAcid-labile linkerMild acid (e.g., TFA)Synthesis of amides. acs.orgnih.govelectronicsandbooks.com
Wang Resinp-Alkoxybenzyl alcoholMild acid (e.g., TFA)Synthesis of carboxylic acids. mdpi.com

The loading of the initial pyrimidine substrate onto the resin is a crucial first step. For instance, a chloropyrimidine can be attached to a Rink amide resin via a nucleophilic substitution reaction. acs.orgelectronicsandbooks.com The loading efficiency can be monitored to ensure that a sufficient amount of the starting material is bound to the resin before proceeding with the subsequent synthetic steps.

On-Resin Derivatization Techniques

Solid-phase synthesis offers a powerful platform for the construction of pyrimidine libraries by allowing for the sequential addition of reagents and simplified purification of intermediates. A key aspect of this methodology is the ability to perform chemical transformations on the resin-bound substrate to introduce molecular diversity.

In the context of pyrimidine sulfones, a notable on-resin derivatization strategy involves the oxidation of a resin-bound sulfide to the corresponding sulfone. This transformation is typically achieved using a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting solid-supported pyrimidine sulfone can then undergo nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing nature of the sulfonyl group activates the pyrimidine ring, facilitating the displacement of the sulfone by a variety of nucleophiles.

For instance, a solid-phase synthesis of thiazolo-pyrimidinone derivatives has been reported where a resin-bound methylsulfide was oxidized to the sulfone using m-CPBA. mdpi.com This on-resin activation enabled the subsequent substitution with amines to generate a library of derivatized products. mdpi.com This approach highlights the feasibility of modifying the 4-position of the pyrimidine ring while it is attached to the solid support.

Table 1: On-Resin Derivatization of a Pyrimidine Thioether

StepReagent/ConditionFunctional Group Transformation
1m-CPBA-S-CH₃ to -SO₂-CH₃
2R-NH₂, TriethylamineDisplacement of -SO₂-CH₃ with R-NH-

While direct on-resin derivatization of the this compound core has not been extensively detailed in the available literature, the principles demonstrated with analogous systems suggest that similar strategies could be employed. For example, a resin-bound 5-fluoropyrimidine with a suitable leaving group at the 4-position could be converted to the methylsulfide on-resin, followed by oxidation and subsequent derivatization.

Cleavage and Purification Methodologies

The final stage of solid-phase synthesis involves the cleavage of the desired molecule from the resin and its subsequent purification. The choice of cleavage cocktail is critical and must be compatible with the functionality present in the target compound. For molecules containing a methylsulfonyl group, the cleavage conditions must be carefully selected to avoid degradation of this moiety.

Trifluoroacetic acid (TFA) is a commonly used reagent for cleaving compounds from acid-labile resins. Cleavage cocktails often include scavengers, such as triisopropylsilane (TIS) and water, to trap reactive cationic species generated during the cleavage process and prevent side reactions. For sulfonyl-containing compounds, the stability of the sulfonyl group under strong acidic conditions is a key consideration. While specific cleavage protocols for this compound from solid support are not widely published, general procedures for sulfonamides can provide guidance. The cleavage of sulfonamides from resin has been achieved using various acidic conditions, suggesting that the sulfonyl group in the target pyrimidine is likely to be stable to standard TFA-based cleavage protocols.

Following cleavage, the crude product is typically a mixture containing the desired compound, cleaved protecting groups, and scavengers. Purification is most commonly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A typical method involves a gradient of acetonitrile in water, often with a small amount of TFA as a mobile phase modifier.

Alternative purification techniques for sulfones and related compounds include recrystallization for solid materials and solvent extraction. researchgate.net For sulfoxides, which can be intermediates or byproducts in sulfone synthesis, purification methods such as solvent extraction and ion-exchange resin purification have been suggested. researchgate.net

Table 2: General Cleavage and Purification Scheme

StepProcedureReagents/MaterialsPurpose
1CleavageTFA, TIS, WaterRelease of the compound from the solid support
2PrecipitationCold diethyl etherPrecipitation of the crude product
3PurificationRP-HPLC (C18 column)Isolation of the pure compound
4LyophilizationN/ARemoval of solvents to yield the final product as a powder

Flow Chemistry and Continuous Processing in Pyrimidine Synthesis Research

Flow chemistry, or continuous processing, has emerged as a powerful technology in modern organic synthesis, offering several advantages over traditional batch methods, including enhanced safety, improved reaction control, and ease of scalability. tcichemicals.com The synthesis of pyrimidine derivatives, including fluorinated analogues, has been successfully adapted to flow-based systems.

Continuous-flow microreactors have been employed for the efficient synthesis of various heterocyclic compounds. For the synthesis of pyrimidines, flow chemistry can significantly reduce reaction times and improve yields and regioselectivity. For instance, the synthesis of fused pyrimidinones has been achieved via a retro-Diels-Alder reaction in a high-temperature continuous-flow setup. nih.gov Another example is the two-step tandem synthesis of sugar-containing pyrimidine derivatives in continuous-flow microreactors, which avoids the isolation and purification of intermediates and dramatically shortens the reaction time from 48 hours in batch to 40 minutes in flow. researchgate.net

While a specific flow synthesis for this compound is not explicitly detailed in the reviewed literature, the successful application of this technology to a wide range of fluorinated and pyrimidine-based structures suggests its high potential for the synthesis of this target molecule. A hypothetical flow process could involve the sequential introduction of starting materials into heated microreactors to facilitate the key bond-forming reactions, followed by in-line purification steps.

Table 3: Comparison of Batch vs. Flow Synthesis for a Pyrimidine Derivative

ParameterBatch SynthesisFlow SynthesisReference
Reaction Time48 hours40 minutes researchgate.net
YieldModerateGood to Excellent researchgate.net
Work-upIntermediate isolation requiredIn-line processing, no intermediate isolation researchgate.net

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into drug molecules is a critical aspect of medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological activities. The stereoselective synthesis of chiral analogues of this compound, where a chiral center is introduced into a substituent on the pyrimidine ring, is an area of active research.

Several strategies have been developed for the asymmetric synthesis of chiral pyrimidine derivatives. One prominent approach involves the use of biocatalysis. DHAP-dependent aldolases, for example, have been utilized to catalyze the aldol addition of dihydroxyacetone phosphate (DHAP) to aldehyde derivatives of pyrimidines, generating acyclic nucleoside analogues with two new stereocenters with high conversion yields. acs.org This enzymatic approach offers a highly stereoselective route to chiral building blocks that can be further elaborated.

Another strategy is the use of convergent synthesis, where chiral building blocks are prepared separately and then coupled to the pyrimidine core. A stereoselective synthesis of chiral cyclopentyl and cyclohexylamine derivatives of a nucleoside precursor has been accomplished using this method. This approach allows for the preparation of a diverse range of chiral analogues by varying the structure of the chiral amine.

While the direct stereoselective synthesis of derivatives of this compound has not been specifically described, the existing methodologies for other pyrimidine systems provide a clear roadmap for accessing such chiral molecules. For example, a chiral amine could be coupled to a suitably activated this compound to introduce a stereocenter.

Reactivity and Mechanistic Studies of 5 Fluoro 4 Methylsulfonyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org The stability of this intermediate and the ability of the leaving group to depart are critical factors governing the reaction's feasibility and rate. For 5-Fluoro-4-(methylsulfonyl)pyrimidine, both the methylsulfonyl group and, to a lesser extent, the fluorine atom can act as leaving groups.

Displacement of the Methylsulfonyl Group by Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The methylsulfonyl group (—SO2Me) is an excellent leaving group in SNAr reactions due to its strong electron-withdrawing nature, which activates the C4 position for nucleophilic attack, and its ability to form a stable, resonance-delocalized methanesulfinate (B1228633) anion upon displacement. The C4 position of the pyrimidine ring is generally highly activated towards nucleophilic attack. stackexchange.comyoutube.com

The reaction of this compound with a range of nucleophiles is expected to proceed efficiently, leading to the formation of 4-substituted-5-fluoropyrimidines.

Amines: Primary and secondary amines are effective nucleophiles in SNAr reactions with activated pyrimidines. The reaction with amines would yield various 4-amino-5-fluoropyrimidine derivatives. Studies on analogous systems, such as 2,4,6-trisulfanyl-substituted pyrimidines, have shown that sulfanyl (B85325) groups can be selectively displaced by secondary amines. researchgate.net Similarly, in 4,6-disubstituted-5-nitropyrimidines, amine nucleophiles readily displace leaving groups at the C4 and C6 positions. chemrxiv.org

Alcohols: Alkoxides, the conjugate bases of alcohols, can serve as potent oxygen nucleophiles to displace the methylsulfonyl group, affording 4-alkoxy-5-fluoropyrimidines. While direct examples are sparse, the displacement of alkoxy groups themselves in related systems suggests the viability of this pathway. chemrxiv.org

Thiols: Thiolates, derived from thiols, are excellent soft nucleophiles and are expected to react readily at the C4 position to furnish 4-(thioether)-5-fluoropyrimidines. Kinetic studies on the SNAr reactions of biothiols with activated aromatic systems confirm the high nucleophilicity of the thiol group. nih.govresearchgate.net

The table below illustrates the expected SNAr reaction with various nucleophiles.

Nucleophile (Nu-H)Product
R-NH2 (Primary Amine)5-Fluoro-N-alkyl-pyrimidin-4-amine
R2NH (Secondary Amine)5-Fluoro-N,N-dialkyl-pyrimidin-4-amine
R-OH (Alcohol)4-Alkoxy-5-fluoropyrimidine
R-SH (Thiol)5-Fluoro-4-(alkylthio)pyrimidine

Reactivity and Displacement of the Fluorine Atom

While the C-F bond is strong, the fluorine atom can also act as a leaving group in SNAr reactions, particularly when the aromatic system is highly activated. However, its leaving group ability is generally lower than that of the methylsulfonyl group. In many fluorinated heterocyclic systems, the fluorine atom's primary role is to activate the ring towards nucleophilic attack rather than being displaced itself. nih.gov

Displacement of the fluorine atom at C5 would require harsh reaction conditions or a scenario where substitution at C4 is sterically hindered or electronically disfavored. In most cases, nucleophilic attack will preferentially occur at the C4 position due to the superior leaving group ability of the methylsulfonyl group.

Chemo- and Regioselectivity in Competitive Substitution Pathways

In molecules with multiple potential leaving groups, the chemo- and regioselectivity of SNAr reactions are dictated by a combination of electronic and steric factors. For this compound, the primary competition is between the displacement of the methylsulfonyl group at C4 and the fluorine atom at C5.

The regioselectivity is decisively in favor of substitution at the C4 position. This preference is explained by two main factors:

Leaving Group Ability: The methylsulfonyl group is a significantly better leaving group than fluoride (B91410).

Electronic Activation: The C4 position is inherently more electrophilic in the pyrimidine ring compared to the C5 position. The two ring nitrogens exert a strong electron-withdrawing effect, which is most pronounced at the C2, C4, and C6 positions. stackexchange.comyoutube.com Computational studies on substituted 2,4-dichloropyrimidines show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at C4 than at C2, indicating its higher susceptibility to nucleophilic attack. wuxiapptec.com This principle strongly suggests that the C4 position in the target molecule is the most reactive site.

Therefore, under typical SNAr conditions, the reaction is expected to be highly regioselective, yielding the 4-substituted product exclusively.

Kinetic and Thermodynamic Parameters of SNAr Reactions

The reaction mechanism proceeds through the formation of a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack to form this intermediate, as the subsequent elimination of the good leaving group (methanesulfinate) is fast.

The reaction rate is influenced by:

Nucleophilicity: Stronger nucleophiles will react faster.

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Temperature: Like most SNAr reactions, the rate can be increased by heating. youtube.com

Metal-Catalyzed Cross-Coupling Reactions

The presence of potential leaving groups at both the C4 and C5 positions allows this compound to participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or pseudohalide. libretexts.org While aryl halides are common substrates, aryl sulfonates (like the methylsulfonyl group) can also be used, though they often require specific catalyst systems. nih.gov The reactivity of aryl chlorides in Suzuki reactions has been established with the use of electron-rich, bulky phosphine (B1218219) ligands. nih.gov It is plausible that the C4-SO2Me bond could undergo Suzuki coupling, although coupling at a C-Cl or C-Br bond is generally more common and efficient. mdpi.com The C-F bond is typically unreactive under standard Suzuki conditions.

Sonogashira Coupling: This reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net The reaction is highly efficient for aryl bromides and iodides. researchgate.netnih.gov While there are examples of Sonogashira couplings on fluorinated heterocycles, the C-F bond is generally not reactive enough. soton.ac.uk Therefore, for the Sonogashira reaction to be viable on this substrate, the methylsulfonyl group would need to function as the leaving group, which is not a typical application of this reaction. A more common strategy would involve converting the sulfone to a halide first.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide or pseudohalide and an amine. wikipedia.orglibretexts.org Importantly, aryl sulfonates are effective substrates for this transformation. nih.govorganic-chemistry.org The methylsulfonyl group on the pyrimidine ring can be considered analogous to a sulfonate leaving group. Therefore, the Buchwald-Hartwig amination represents a viable method for synthesizing 4-amino-5-fluoropyrimidines from this compound, offering an alternative to the SNAr pathway. The reaction typically employs a palladium source (e.g., Pd(OAc)2) and a specialized phosphine ligand (e.g., BINAP, XPhos). nih.govrsc.org

The table below summarizes representative conditions for Buchwald-Hartwig amination on aryl sulfonates, which serve as a model for the reactivity of this compound.

Aryl SulfonateAmineCatalyst/LigandBaseSolventYield
4-MeO-C6H4-OSO2C8F17BenzylaminePd(OAc)2 / BINAPCs2CO3Toluene85%
4-MeO-C6H4-OSO2C8F17MorpholinePd(OAc)2 / BINAPCs2CO3Toluene92%
4-CHO-C6H4-OSO2C8F17BenzylaminePd(OAc)2 / BINAPCs2CO3Toluene81%
Data derived from analogous reactions reported in the literature. nih.gov

C-H Activation and Functionalization Strategies

Direct C-H activation on the pyrimidine ring of this compound presents a significant challenge. The electron-deficient nature of the pyrimidine ring, further exacerbated by the fluorine and methylsulfonyl substituents, makes it generally unreactive towards typical electrophilic C-H activation methodologies.

However, strategies involving late-stage functionalization through C-H fluorination have been developed for pyridines and diazines, which could potentially be applied to substrates like this compound if an accessible C-H bond were present and compatible with the reaction conditions. For instance, the use of silver(II) fluoride (AgF₂) has been shown to selectively fluorinate C-H bonds adjacent to the nitrogen atoms in various pyridine (B92270) and diazine systems. nih.govnih.gov This installed fluoride can then serve as a leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of functional groups. nih.govnih.gov

While no studies have specifically reported this for this compound, this two-step sequence represents a plausible, albeit currently hypothetical, strategy for its functionalization.

Strategy Reagents Potential Outcome for Analogous Compounds Reference
C-H Fluorination followed by SNAr1. AgF₂ 2. Nucleophile (e.g., R-OH, R-NH₂, R-SH)Introduction of various functional groups at a C-H position. nih.govnih.gov

Other Functional Group Transformations and Derivatizations

The methylsulfonyl group (-SO₂CH₃) on the pyrimidine ring is generally robust and resistant to further oxidation under standard conditions. However, under harsh oxidative conditions, it is conceivable that it could be transformed, though such reactions are not commonly reported for this class of compounds.

Conversely, the reduction of an aryl methyl sulfone to the corresponding methyl sulfide (B99878) is a known transformation, although it often requires strong reducing agents. The specific conditions for such a reduction on this compound have not been documented.

The pyrimidine ring in this compound is highly deactivated towards electrophilic aromatic substitution. The combined electron-withdrawing effects of the two ring nitrogens, the fluorine atom, and the methylsulfonyl group create a significant electron deficiency, making the ring system a very poor nucleophile. uci.eduvaia.com Therefore, classical electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are considered highly unlikely to occur on the pyrimidine ring of this compound. For such reactions to proceed, the ring would need to be substituted with strong electron-donating groups, which is not the case here.

Pyrimidine rings can be susceptible to ring-opening reactions, typically initiated by the attack of a strong nucleophile. nih.gov This often occurs at an activated carbon position, leading to the cleavage of a C-N or C-C bond within the ring. For this compound, the C4 position is highly activated towards nucleophilic attack. While no specific ring-opening reactions have been reported for this compound, it is plausible that under forcing conditions with potent nucleophiles, ring degradation could occur.

Conversely, ring-closing reactions to form the pyrimidine moiety are a common synthetic strategy. For instance, fluorinated pyrimidines can be synthesized via the cyclocondensation of a fluorinated three-carbon building block with an amidine. nih.govresearchgate.net

Elucidation of Reaction Mechanisms

The primary reaction anticipated for this compound is nucleophilic aromatic substitution (SNAr), where the methylsulfonyl group acts as an excellent leaving group. Mechanistic studies on analogous 2-sulfonylpyrimidines have utilized Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of such reactions. acs.org

In a hypothetical reaction of this compound with a nucleophile (NuH), the formation of the product and the methanesulfinate leaving group could be tracked over time by ¹H NMR. The disappearance of the methyl proton signal of the starting material and the appearance of new signals corresponding to the product and methanesulfinic acid would allow for the determination of reaction kinetics.

Hypothetical ¹H NMR Monitoring of the Reaction of this compound with a Thiol Nucleophile

Time (min) Integral of -SO₂CH₃ of Starting Material (δ ~3.3 ppm) Integral of Product Protons Integral of Methanesulfinic Acid (CH₃)
03.000.000.00
102.100.900.90
300.752.252.25
600.152.852.85
120<0.05~3.00~3.00

This table is illustrative and based on principles of reaction monitoring by NMR for analogous systems.

Furthermore, studies on related systems suggest that such SNAr reactions on heteroaromatic rings can proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway, especially when the nucleophile and leaving group are sufficiently reactive. nih.gov

Isotopic Labeling Studies

Isotopic labeling is a powerful technique employed to trace the metabolic fate of compounds, elucidate reaction mechanisms, and enhance analytical detection methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While specific isotopic labeling studies on this compound are not extensively documented in the public domain, the general strategies for labeling fluoropyrimidines are well-established and directly applicable.

The most common isotopes used for labeling pyrimidine derivatives are Carbon-13 (\¹³C), Nitrogen-15 (\¹⁵N), and radioactive isotopes like Fluorine-18 (\¹⁸F) and Technetium-99m (\⁹⁹mTc) for imaging purposes. For a molecule like this compound, labeling could be envisioned at several positions to probe different aspects of its reactivity and metabolism.

Established Methods for Isotopic Labeling of Fluoropyrimidines:

Labeled PositionIsotopePurpose of LabelingRelevant Precursor (Example)Citation
Pyrimidine Ring\¹³C, \¹⁵NElucidation of metabolic pathways, NMR structural studies[¹³C, ¹⁵N]-Uracil mdpi.com
Fluoro-substituent\¹⁸FPositron Emission Tomography (PET) imaging[¹⁸F]Fluoride acs.org
General Labeling\⁹⁹mTcRadiopharmaceutical for cancer diagnosisDerivative of 5-Fluorouracil (B62378) nih.gov
Pyrimidine Ring\¹³C, \¹⁵NStudying drug-DNA/RNA interactionsIsotopically enriched 5-Fluorouracil mdpi.com

The synthesis of isotopically labeled this compound would likely start from a correspondingly labeled 5-fluorouracil or a related pyrimidine precursor. For instance, the introduction of a \¹³C or \¹⁵N label into the pyrimidine ring can be achieved by using isotopically enriched starting materials in the synthesis of the pyrimidine core. mdpi.com

Fluorine-18, a positron-emitting radionuclide, is commonly introduced via nucleophilic substitution of a suitable leaving group on the pyrimidine ring with [\¹⁸F]fluoride. This approach is instrumental in developing PET imaging agents to visualize the biodistribution and target engagement of fluoropyrimidine-based drugs. acs.org A study on triazole-based ligands demonstrated isotopic exchange on a 5-fluoropyrimidine (B1206419) ring to produce \¹⁸F-radiolabeled compounds for PET imaging. acs.org

Furthermore, derivatives of 5-fluorouracil have been labeled with Technetium-99m to create radiopharmaceuticals for diagnostic imaging in oncology. nih.gov Such strategies could be adapted for this compound to study its in vivo properties. The choice of isotope and labeling position is dictated by the specific scientific question being addressed, whether it is to understand its mechanism of action, its metabolic stability, or its potential as an imaging agent.

Computational Mechanistic Pathways

Computational chemistry provides invaluable insights into reaction mechanisms, allowing for the prediction of reactivity, regioselectivity, and the energetics of transition states and intermediates. For this compound, computational studies would primarily focus on modeling its behavior in nucleophilic aromatic substitution (S\NAr) reactions, which are central to its chemistry.

The S\NAr mechanism typically proceeds through a two-step pathway involving the formation of a stabilized intermediate known as a Meisenheimer complex. However, concerted S\NAr (cS\NAr) mechanisms, where bond formation and bond breaking occur in a single step, are also possible, particularly with highly activated systems or specific nucleophile/leaving group combinations. nih.gov

For this compound, the primary site of nucleophilic attack is the C4 position, bearing the methylsulfonyl group, which is a potent leaving group. The fluorine at the C5 position, while not a leaving group in this context, significantly influences the electrophilicity of the pyrimidine ring through its strong electron-withdrawing inductive effect.

Factors Influencing the Reactivity of this compound in S\NAr Reactions:

FactorInfluence on ReactivityComputational Parameter
Methylsulfonyl Group (-SO₂Me) Strong electron-withdrawing group; excellent leaving group. Stabilizes the Meisenheimer complex.Lowering the energy of the LUMO; calculation of the stability of the substitution intermediate.
Fluorine Atom (-F) Strong inductive electron-withdrawing effect, activating the ring towards nucleophilic attack.Increased positive partial charge on ring carbons; stabilization of the transition state.
Pyrimidine Ring Nitrogens Inherently electron-withdrawing, contributing to the overall electrophilicity of the ring system.Modification of the aromatic system's electronic properties.
Nucleophile The nature of the nucleophile (e.g., amines, thiols, alkoxides) affects the reaction rate and potentially the mechanism (stepwise vs. concerted).Calculation of the activation energy barrier for different nucleophiles.

Computational studies, typically employing Density Functional Theory (DFT), can be used to model the reaction profile. These calculations can determine the relative energies of the reactants, transition states, intermediates, and products. For instance, a computational study on the nucleophilic substitution of pentafluoropyridine (B1199360) demonstrated that the regioselectivity of the reaction is governed by the relative stability of the possible Meisenheimer intermediates. rsc.org

In the case of this compound, a computational model would likely predict a highly favorable S\NAr reaction at the C4 position. The fluorine at C5 would further lower the activation energy for the formation of the Meisenheimer complex by stabilizing the developing negative charge.

Hypothetical Computational Data for S\NAr of a Substituted Pyrimidine:

ReactantNucleophileLeaving GroupCalculated Activation Energy (kcal/mol)Reaction Type
4-Chloro-5-fluoropyrimidineNH₃Cl⁻22.5S\NAr
4-(Methylsulfonyl)-5-fluoropyrimidineNH₃MeSO₂⁻18.2S\NAr
4-ChloropyrimidineNH₃Cl⁻25.1S\NAr

This table is illustrative and based on general principles of S\NAr reactions. Actual values would require specific DFT calculations.

The data in the hypothetical table illustrates that the presence of both a fluorine and a methylsulfonyl group would significantly lower the activation energy for nucleophilic substitution compared to a pyrimidine with only a chloro leaving group. This enhanced reactivity is a direct consequence of the cumulative electron-withdrawing effects of the substituents. Computational studies are essential for quantifying these effects and providing a detailed, atomistic understanding of the reaction mechanism. nih.gov

Strategic Precursor for Complex Pyrimidine Scaffolds

The chemical reactivity of this compound makes it a strategic starting point for the synthesis of a wide array of pyrimidine-based structures. The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of both the pyrimidine ring nitrogens and the adjacent fluorine atom. This inherent reactivity is harnessed by chemists to introduce a variety of functionalities onto the pyrimidine core.

The primary application of this compound is in nucleophilic aromatic substitution (SNAr) reactions. The sulfonyl group at the C4 position can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the straightforward introduction of diverse substituents, leading to the creation of densely functionalized pyrimidine derivatives.

Research into the reactivity of sulfonylpyrimidines has shown that they are potent electrophiles for SNAr reactions. researchgate.netresearchgate.net The rate and selectivity of these reactions can be predictably controlled by the electronic properties of the pyrimidine ring. nih.govacs.org The presence of the 5-fluoro substituent significantly activates the C4 position towards nucleophilic attack. This enables reactions to proceed under mild conditions, which is crucial for preserving sensitive functional groups on the incoming nucleophile. nih.govacs.org For example, a variety of primary and secondary amines can be reacted with the sulfonylpyrimidine scaffold to yield the corresponding 4-amino-5-fluoropyrimidine derivatives. This method is fundamental to building up molecular complexity from a relatively simple precursor. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile TypeExample NucleophileResulting C4-SubstituentProduct Class
Primary AmineAniline-NH-Phenyl4-(Arylamino)-5-fluoropyrimidine
Secondary AminePiperidine-N(CH₂)₅4-(Piperidin-1-yl)-5-fluoropyrimidine
ThiolThiophenol-S-Phenyl5-Fluoro-4-(phenylthio)pyrimidine
AlcoholMethanol-OCH₃5-Fluoro-4-methoxypyrimidine

A significant extension of the SNAr chemistry involves the use of bifunctional nucleophiles to construct fused heterocyclic systems. In this approach, a nucleophile containing two reactive sites is reacted with this compound. The first step is the typical displacement of the sulfonyl group. The second nucleophilic site can then undergo an intramolecular reaction to form a new ring fused to the pyrimidine core.

This strategy is a powerful tool for synthesizing important bicyclic scaffolds such as thiazolo[4,5-d]pyrimidines and researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines. mdpi.commdpi.com For instance, reacting the sulfonylpyrimidine with an aminothiol (B82208) could lead to the formation of a thiazole (B1198619) ring, while reaction with a hydrazine (B178648) derivative could form a triazole ring fused to the pyrimidine. This methodology provides access to complex, rigid molecular architectures that are of significant interest in medicinal chemistry. nih.govnih.gov

In modern drug discovery, the generation of chemical libraries containing a multitude of related compounds is essential for screening against biological targets. The reliable and versatile reactivity of this compound makes it an ideal scaffold for library synthesis. nih.gov Starting from this single precursor, a large and diverse collection of pyrimidine analogues can be rapidly synthesized through parallel synthesis techniques.

By reacting the common sulfonylpyrimidine intermediate with a library of diverse amines, thiols, or other nucleophiles, chemists can generate hundreds or thousands of unique products. nih.gov Each product retains the core 5-fluoropyrimidine structure but possesses a different substituent at the C4 position, allowing for a systematic exploration of the chemical space around the scaffold. This approach significantly accelerates the discovery of molecules with desired biological activities.

Role in the Synthesis of Specific Pyrimidine-Based Heterocycles

Beyond its general use, this compound is instrumental in the targeted synthesis of specific heterocyclic structures, often enabling the creation of substitution patterns or ring systems that would be difficult to access through other routes.

The predictable reactivity of the sulfonyl group allows for the precise installation of a wide array of functionalities at the C4 position. This is particularly useful for creating pyrimidines with unique substitution patterns that are key to their intended function. The SNAr reaction can be performed with complex, sterically hindered, or functionally rich nucleophiles, providing access to novel chemical entities. For example, substituted anilines or complex aliphatic amines can be coupled to the pyrimidine core to generate specific target molecules. mdpi.comnih.gov

Table 2: Synthesis of Specifically Substituted Pyrimidines

Starting PyrimidineReagent/NucleophileProductReference
7-Chloro-5-methyl-2-(3-chloropropyl)- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidineR¹NH₂ (e.g., Aniline)7-Anilino-5-methyl-2-(3-chloropropyl)- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine mdpi.com
2,4,5-Trichloropyrimidine2-Isopropoxy-5-methyl-4-(piperdin-4-yl)aniline5-Chloro-N-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-2-chloropyrimidin-4-amine nih.gov

Note: These examples use a chloro- leaving group, which is mechanistically analogous to the methylsulfonyl group for demonstrating the synthesis of complex substitution patterns.

The role of this compound as a linchpin in the synthesis of multi-ring systems is a testament to its utility. The formation of these fused structures typically proceeds via a two-step, one-pot sequence: an intermolecular SNAr reaction followed by an intramolecular cyclization.

For example, in the synthesis of a thiazolo[4,5-d]pyrimidine (B1250722) system, 4,5-diaminopyrimidine (B145471) derivatives are often used. mdpi.com A related approach starting from a 4-sulfonylpyrimidine would involve reaction with a molecule containing both an amine and a protected thiol. After the initial substitution, deprotection of the thiol would allow for an intramolecular cyclization to form the fused thiazole ring. This sequential reaction strategy, initiated by the displacement of the sulfonyl group, is a powerful method for building molecular complexity and accessing important heterocyclic families. mdpi.comnih.gov

The Role of this compound in Advancing Synthetic Chemistry

The field of organic synthesis continually seeks novel building blocks and intermediates that can streamline the construction of complex molecules. Among these, heterocyclic compounds are of particular importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound has emerged as a significant player in this context, valued for its unique reactivity that enables the development of new synthetic methods.

Applications As a Versatile Synthetic Intermediate and Building Block

The utility of 5-Fluoro-4-(methylsulfonyl)pyrimidine as a synthetic intermediate is rooted in the specific arrangement of its functional groups. The pyrimidine (B1678525) core is a common scaffold in biologically active molecules, and the presence of a fluorine atom at the C5 position can enhance metabolic stability and binding affinity of the final product. nih.govrsc.org The key to the compound's versatility, however, lies in the methylsulfonyl group (–SO₂CH₃) positioned at C4.

The methylsulfonyl group is a powerful electron-withdrawing group and an excellent leaving group. Its presence, combined with the electronegativity of the adjacent fluorine atom and the ring nitrogen atoms, renders the C4 position of the pyrimidine ring highly electrophilic. This pronounced electrophilicity makes the compound an exceptional substrate for nucleophilic aromatic substitution (SₙAr) reactions. nih.gov

The predictable and high reactivity of this compound has been leveraged to develop new synthetic methodologies. These methods are centered on the facile displacement of the methylsulfonyl group by a wide array of nucleophiles. This reactivity allows for the efficient and often chemoselective introduction of the 5-fluoropyrimidin-4-yl moiety into various molecular frameworks.

Research has demonstrated that the substitution reactions can proceed under mild conditions, which is a significant advantage in multi-step synthesis where sensitive functional groups may be present. The high reactivity obviates the need for harsh conditions or strong bases that are often required for less activated substrates. nih.gov This has enabled the synthesis of novel derivatives that were previously difficult to access.

Methodologies have been developed for C-N, C-O, C-S, and C-C bond formation. For instance, the reaction with primary and secondary amines proceeds readily to yield 4-amino-5-fluoropyrimidine derivatives. Similarly, alcohols, phenols, and thiols can be used as nucleophiles to generate the corresponding ethers and thioethers.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

Nucleophile ClassExample NucleophileProduct TypePotential Conditions
N-NucleophilesAniline, Morpholine4-Amino-5-fluoropyrimidinesMild base (e.g., K₂CO₃), Room Temp to 50°C
O-NucleophilesPhenol, Sodium Methoxide4-Oxy-5-fluoropyrimidinesBase (e.g., NaH, K₂CO₃), DMF or THF
S-NucleophilesThiophenol4-Thio-5-fluoropyrimidinesMild base, Room Temperature
C-NucleophilesMalonates, Organometallics4-Alkyl/Aryl-5-fluoropyrimidinesStrong base or metal catalysis (e.g., Palladium)

This table represents chemically plausible reactions based on the known reactivity of similar heterocyclic sulfones.

The use of highly activated building blocks like this compound contributes significantly to broader advancements in the field of organic synthesis. Its adoption addresses several key challenges in modern synthetic chemistry.

One major contribution is the facilitation of late-stage functionalization . In the synthesis of complex molecules, it is often desirable to introduce key structural motifs, such as a heterocyclic core, near the end of the synthetic route. The high and selective reactivity of this compound allows for its reliable incorporation into advanced intermediates, minimizing the need to carry the pyrimidine ring through numerous, potentially incompatible reaction steps. nih.gov

Furthermore, the mild conditions required for its reactions enhance functional group tolerance . This means that a wider variety of functional groups on the nucleophilic partner can be accommodated without being degraded, expanding the scope of accessible target molecules. This is a critical advancement for the efficient synthesis of complex pharmaceuticals and agrochemicals.

Finally, the compound has been instrumental in enabling diversity-oriented synthesis . Because the substitution reaction is robust and general for a wide range of nucleophiles, it is possible to rapidly generate large libraries of structurally diverse 5-fluoropyrimidine (B1206419) derivatives from a common intermediate. nih.gov This approach is invaluable in drug discovery and materials science for the rapid screening of structure-activity relationships. The development of synthetic methods around this versatile building block thus represents a significant step forward in creating complex and diverse molecular architectures efficiently and selectively.

Advanced Analytical Methodologies in Research on 5 Fluoro 4 Methylsulfonyl Pyrimidine

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of synthetic compounds. It provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. For 5-Fluoro-4-(methylsulfonyl)pyrimidine (C₅H₅FN₂O₂S), HRMS can confirm its molecular formula by matching the experimentally observed mass with the theoretically calculated exact mass.

Beyond molecular weight determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through controlled fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule, revealing the connectivity of its constituent parts. chemguide.co.uk When the molecular ion of this compound is subjected to collision-induced dissociation, it breaks apart in a predictable manner. chemguide.co.uk Characteristic fragmentation pathways for pyrimidine (B1678525) derivatives often involve the cleavage of the ring and the loss of substituents. researchgate.net The analysis of these fragment ions helps to confirm the positions of the fluoro and methylsulfonyl groups on the pyrimidine core.

Table 1: Expected HRMS Fragmentation Data for this compound

Fragment IonProposed StructureCalculated Exact Mass (m/z)
[M+H]⁺C₅H₆FN₂O₂S⁺177.0132
[M-CH₃]⁺C₄H₂FN₂O₂S⁺160.9870
[M-SO₂]⁺C₅H₅FN₂S⁺142.0182
[M-CH₃SO₂]⁺C₄H₂FN₂⁺97.0200

Note: The data in this table is illustrative and represents theoretically calculated values for expected fragments.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional (¹H, ¹³C, ¹⁹F) NMR provides initial information, multi-dimensional techniques are required for the complete and unambiguous assignment of all atoms and their connectivity in this compound. nih.gov

2D-COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this specific molecule, it would primarily confirm the coupling within the methyl group of the sulfonyl moiety, though long-range couplings to the pyrimidine ring proton might be observable.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is crucial for assigning the carbon signals of the methyl group and the protonated carbon of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. For a small and relatively rigid molecule like this compound, its utility might be in confirming the proximity of the methyl group to the pyrimidine ring.

¹⁹F NMR is also a powerful tool for studying fluorinated compounds, providing information about the electronic environment of the fluorine atom. nih.gov

Table 2: Hypothetical NMR Assignments for this compound

AtomTechniqueExpected Chemical Shift (ppm)Key Correlations (HMBC)
Pyrimidine-H¹H NMR8.5 - 9.5C4, C5, C2
-SO₂CH₃¹H NMR3.0 - 3.5C(SO₂)
C2¹³C NMR150 - 160Pyrimidine-H
C4¹³C NMR155 - 165Pyrimidine-H, -SO₂CH₃
C5 (C-F)¹³C NMR140 - 150 (d, ¹JCF)Pyrimidine-H
C6¹³C NMR155 - 165Pyrimidine-H
-SO₂CH₃¹³C NMR40 - 45-SO₂CH₃
F¹⁹F NMR-110 to -130-

Note: Chemical shifts are estimates based on related structures and are highly dependent on the solvent used. 'd' denotes a doublet due to C-F coupling.

X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in a molecule and how multiple molecules are packed in a crystal lattice. nih.gov For this compound, a single-crystal X-ray diffraction analysis would yield a wealth of data, including:

Unambiguous confirmation of the molecular structure and connectivity. mdpi.com

Precise bond lengths and angles for all atoms. mdpi.com

The conformation of the molecule in the solid state, including the orientation of the methylsulfonyl group relative to the pyrimidine ring.

Information on intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing. mdpi.com

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 3: Typical Parameters Obtained from X-Ray Crystallography

ParameterInformation Provided
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit of the crystal.
Atomic Coordinates (x, y, z)Gives the precise position of each atom in the unit cell.
Bond Lengths (Å) & Angles (°)Provides exact geometric details of the molecule.
Torsion Angles (°)Describes the conformation of flexible parts of the molecule.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts. Advanced techniques offer high resolution and sensitivity for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for assessing the purity of non-volatile organic compounds. researchgate.net Method development for this compound would typically involve a reversed-phase approach. abap.co.inresearchgate.net

Key aspects of method development include:

Column Selection: A C18 stationary phase is a common starting point, offering good retention for moderately polar compounds.

Mobile Phase Optimization: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol allows for the separation of compounds with a range of polarities. nih.gov

Detector: A diode-array detector (DAD) or UV detector would be suitable, set to a wavelength where the pyrimidine ring exhibits strong absorbance (typically around 260-280 nm). mdpi.com

A validated HPLC/UHPLC method provides reliable quantification of the compound's purity and can be used to monitor the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of the product over time. mdpi.com

Table 4: Example HPLC Method Parameters for Purity Analysis

ParameterCondition
InstrumentUHPLC System with DAD
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Detection Wavelength265 nm

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility due to its polarity and molecular weight, GC-MS is highly valuable for analyzing the starting materials and any volatile intermediates or byproducts generated during its synthesis. For instance, simpler pyrimidine precursors or side-products from the reaction could be readily identified, providing crucial insights into the reaction mechanism and helping to optimize reaction conditions to minimize impurity formation.

Chiral Chromatography for Enantiomeric Excess Determination (if chiral derivatives are studied)

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. Consequently, chiral chromatography is not applicable for its direct analysis.

However, should this compound be used as a scaffold or intermediate in the synthesis of new, chiral derivatives (e.g., by introducing a stereocenter in a side chain attached to the pyrimidine ring), then chiral chromatography would become an essential analytical tool. nih.gov This specialized form of HPLC uses a chiral stationary phase (CSP) to separate the enantiomers of a chiral compound. This separation allows for the accurate determination of the enantiomeric excess (e.e.), which is a critical measure of the stereochemical purity of a chiral product. nih.gov

Vibrational and Electronic Spectroscopy for Functional Group and Electronic State Characterization

Vibrational and electronic spectroscopy are powerful analytical techniques for the elucidation of the molecular structure and electronic properties of chemical compounds. In the context of this compound, these methods provide critical insights into the characteristic vibrational modes of its functional groups and the nature of its electronic transitions. While specific experimental spectra for this exact molecule are not widely published, a detailed analysis can be constructed based on the well-established spectroscopic characteristics of its constituent moieties: a fluorinated pyrimidine ring and a methylsulfonyl group.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. triprinceton.org Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, corresponding to the energy required to induce a particular vibrational motion, such as stretching or bending of bonds. libretexts.orgamericanpharmaceuticalreview.com

For this compound, the IR and Raman spectra are expected to be rich with distinct bands corresponding to the pyrimidine core, the carbon-fluorine bond, and the methylsulfonyl group. The pyrimidine ring itself gives rise to a complex series of absorptions due to C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane ring bending modes. aip.orgaip.orgresearchgate.net The presence of the electron-withdrawing fluorine and methylsulfonyl substituents is expected to modulate the frequencies of these ring vibrations.

The carbon-fluorine (C-F) stretching vibration is a particularly strong and characteristic absorption in the infrared spectrum, typically appearing in the 1000-1360 cm⁻¹ region. wikipedia.org For monofluorinated aromatic compounds, a strong band is generally observed between 1000 and 1110 cm⁻¹. wikipedia.org The exact position of this band is sensitive to the electronic environment of the aromatic ring. scilit.comias.ac.insci-hub.se

The methylsulfonyl (-SO₂CH₃) group is characterized by two prominent stretching vibrations corresponding to the sulfur-oxygen double bonds (S=O). These are the symmetric and asymmetric stretching modes. cdnsciencepub.comcdnsciencepub.com For organic sulfones, the asymmetric stretch typically appears in the 1290-1450 cm⁻¹ range, while the symmetric stretch is found between 1100-1260 cm⁻¹. researchgate.netresearchgate.netacs.org These bands are usually strong in the infrared spectrum.

Table 1: Predicted Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Pyrimidine Ring (C=C, C=N) Stretch1600 - 1400Medium to Strong
SO₂ Asymmetric Stretch1450 - 1290Strong
C-F Stretch1360 - 1000Strong
SO₂ Symmetric Stretch1260 - 1100Strong
Pyrimidine Ring Bending1000 - 700Medium

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule upon absorption of photons in the UV and visible regions of the electromagnetic spectrum. researchgate.net These transitions involve the promotion of electrons from lower energy molecular orbitals (e.g., bonding π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*).

The pyrimidine ring is a π-deficient heterocycle, and its UV-Vis spectrum is characterized by both π → π* and n → π* transitions. wikipedia.org The π → π* transitions are generally more intense and occur at shorter wavelengths (higher energy), while the n → π* transitions, involving the non-bonding lone pair electrons on the nitrogen atoms, are less intense and appear at longer wavelengths (lower energy). aip.orgacs.orgacs.org The absorption maxima for pyrimidine derivatives are typically observed in the 200-380 nm range. researchgate.netresearchgate.net

The introduction of substituents can cause shifts in the absorption maxima. Fluorination of aromatic systems can lead to either a bathochromic (red) or hypsochromic (blue) shift depending on the specific interactions with the molecular backbone. umons.ac.benih.gov The methylsulfonyl group, being an electron-withdrawing group, is also expected to influence the energy of the molecular orbitals and thus the wavelengths of the electronic transitions. Aryl sulfones typically exhibit absorption bands in the UV region. acs.orgnih.govresearchgate.net For this compound, the UV-Vis spectrum is predicted to show characteristic absorptions corresponding to the perturbed π → π* and n → π* transitions of the substituted pyrimidine ring.

Table 2: Predicted Electronic Transitions for this compound

Transition TypePredicted Wavelength Range (nm)Description
π → π200 - 280High-intensity transition involving the π-electron system of the pyrimidine ring.
n → π270 - 350Lower-intensity transition involving the non-bonding electrons of the nitrogen atoms.

Future Research Directions and Unresolved Challenges in the Chemistry of 5 Fluoro 4 Methylsulfonyl Pyrimidine

Exploration of Underexplored Reaction Pathways and Selectivities

The reactivity of 5-Fluoro-4-(methylsulfonyl)pyrimidine is dominated by nucleophilic aromatic substitution (SNAr), where the methylsulfonyl group serves as an excellent leaving group. However, the full scope of its reaction chemistry remains largely uncharted. Future research should systematically investigate its reactions with a diverse array of nucleophiles to map out its reactivity and selectivity profile.

A primary area for exploration is the chemoselectivity of SNAr reactions. While the methylsulfonyl group is highly activated for displacement, the influence of the C5-fluoro substituent on the regioselectivity of attack at other positions, particularly in complex molecular settings, warrants detailed investigation. Structure-reactivity relationship studies, similar to those performed on 2-sulfonylpyrimidines, could provide a predictive framework for understanding how electronic and steric factors of incoming nucleophiles dictate reaction outcomes. acs.orgnih.govacs.org Such studies have demonstrated that the reactivity of sulfonylpyrimidines can be finely tuned over several orders of magnitude by modifying substituents on the pyrimidine (B1678525) ring. acs.org

Beyond simple SNAr, other reaction pathways are ripe for investigation:

Metal-Catalyzed Cross-Coupling Reactions: While the methylsulfonyl group is not a traditional handle for cross-coupling, its potential activation or transformation into a more amenable functional group could open new avenues. Research into palladium-catalyzed reactions of heterocyclic allylsulfones, which act as latent sulfinate reagents, demonstrates that sulfone chemistry can be leveraged for complex bond formations. acs.org Exploring similar strategies for this compound could enable the introduction of carbon, nitrogen, and oxygen-based substituents with high precision.

Reactions Targeting the Fluoro-Substituent: The C-F bond, while strong, is not inert. Investigating conditions for its selective displacement or modification, perhaps through radical or organometallic intermediates, could provide access to novel pyrimidine scaffolds.

Ring Transformation Reactions: The highly electron-deficient nature of the pyrimidine ring could make it susceptible to ring-opening or rearrangement reactions under specific conditions, leading to the formation of different heterocyclic systems.

A systematic study of these pathways will not only expand the synthetic utility of this compound but also deepen the fundamental understanding of the reactivity of polysubstituted pyrimidines.

Development of Highly Efficient and Eco-Friendly Synthetic Protocols

The development of sustainable and efficient synthetic routes to this compound and its derivatives is a critical future objective. Current laboratory-scale syntheses often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. researchgate.netorganic-chemistry.org Green chemistry principles offer a roadmap for improvement. rasayanjournal.co.inbenthamdirect.comnih.gov

Key areas for development include:

One-Pot and Multicomponent Reactions (MCRs): Designing convergent syntheses where multiple bonds are formed in a single operation can drastically improve efficiency by reducing the number of steps, purifications, and solvent usage. rasayanjournal.co.innih.gov The synthesis of pyrimidines from β-dicarbonyl compounds and amidines is a classic example that could be adapted. nih.gov

Catalytic Approaches: The use of catalysts, including metal, organo-, and biocatalysts, can lower activation energies, reduce reaction times, and enable reactions under milder conditions. nih.gov For instance, developing a catalytic method for the direct introduction of the methylsulfonyl group would be a significant advancement over stoichiometric methods.

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate pyrimidine synthesis, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. benthamdirect.comnih.gov

Greener Solvents and Solvent-Free Conditions: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents, or eliminating solvents altogether through mechanochemistry (ball-milling), represents a major step towards sustainability. researchgate.netrasayanjournal.co.innih.gov The solid-state oxidation of sulfides to sulfones using reagents like urea-hydrogen peroxide is an example of a greener approach that could be relevant. organic-chemistry.org

The following table outlines potential green strategies for key synthetic steps involved in the preparation of this compound.

Synthetic StepConventional MethodPotential Green AlternativeAnticipated Benefits
Pyrimidine Ring FormationCondensation in high-boiling organic solvents with stoichiometric reagents. nih.govCatalytic one-pot multicomponent reaction in water or under solvent-free conditions. rasayanjournal.co.innih.govReduced steps, lower energy consumption, less solvent waste.
FluorinationUse of aggressive and hazardous fluorinating agents. pharmtech.comLate-stage catalytic fluorination or use of fluorinated building blocks. nih.govpharmtech.comImproved safety, higher selectivity, reduced hazardous waste.
Sulfone FormationOxidation of a corresponding sulfide (B99878) with stoichiometric oxidants (e.g., m-CPBA). organic-chemistry.orgCatalytic oxidation using H₂O₂ or O₂ as the terminal oxidant. organic-chemistry.orgHigher atom economy, generation of water as the only byproduct.

Integration into Automated and High-Throughput Synthesis Platforms

The translation of chemical discoveries from the lab to practical use can be accelerated by modern automation and high-throughput experimentation. Future research on this compound should leverage these technologies to rapidly explore its synthetic potential.

Automated synthesis platforms, which can perform sequences of reactions, purifications, and analyses with minimal human intervention, are ideal for systematically investigating the reaction space of this compound. youtube.comyoutube.com By integrating flow chemistry modules with robotic liquid handlers, it is possible to screen a wide range of reaction parameters (e.g., nucleophiles, catalysts, solvents, temperatures) in a short period. youtube.com This approach would be particularly valuable for optimizing reaction conditions and for generating libraries of derivatives for screening purposes.

A key challenge is the development of robust, miniaturized reaction protocols suitable for automation. Cartridge-based systems, where reagents for specific transformations are pre-packaged, offer a user-friendly approach to automated synthesis, making the technology accessible to a broader range of chemists. youtube.com Developing a "reaction cartridge" for the displacement of the methylsulfonyl group from this compound would enable the rapid, parallel synthesis of numerous analogues.

Computational Design of Novel Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and rationalizing chemical reactivity. acs.orgnih.gov For this compound, DFT calculations can provide invaluable insights that guide experimental work, saving time and resources.

Future computational studies should focus on:

Mapping Reaction Mechanisms: DFT can be used to model the transition states and intermediates of potential reactions, such as SNAr with various nucleophiles. acs.org This allows for the calculation of activation barriers, which can predict reaction rates and selectivities. For instance, calculations can determine whether a reaction proceeds via a classic Meisenheimer complex and identify the rate-determining step. acs.org

Predicting Regioselectivity: In cases where multiple reaction sites exist, computational models can predict the most likely site of attack by calculating local reactivity descriptors like Fukui functions or by comparing the activation energies for different pathways.

Designing Novel Catalysts: DFT can be used to design catalysts that are specifically tailored to promote desired transformations of this compound, for example, by stabilizing a key transition state.

Understanding Substituent Effects: A systematic computational study on how different substituents on the pyrimidine ring would modulate the reactivity of the C4-SO₂Me bond could provide general design principles for creating tailored reagents with specific reactivity profiles. acs.orgacs.org

The synergy between computational prediction and experimental validation will be crucial for efficiently navigating the complex chemical landscape of this highly functionalized heterocycle.

Challenges in Scaling Up Research-Level Syntheses

Transitioning a synthetic route from a laboratory research scale (milligrams to grams) to a pilot or industrial scale (kilograms) presents a host of challenges. For this compound, these challenges are amplified by the presence of both fluorine and a sulfone group.

Fluorination Chemistry: The introduction of fluorine often requires specialized reagents and equipment. pharmtech.compharmtech.com Many common fluorinating agents are toxic, corrosive, or gaseous, posing significant handling and safety issues on a large scale. pharmtech.com While methods using fluorinated building blocks can circumvent late-stage fluorination, the availability and cost of these starting materials can be a limiting factor. nih.gov

Sulfone Synthesis: The oxidation of sulfides to sulfones is a common route, but large-scale oxidations can be highly exothermic and require careful thermal management to prevent runaway reactions. organic-chemistry.org The choice of oxidant is also critical; many common lab-scale oxidants are not economically or environmentally viable for industrial production.

Purification: The high polarity of sulfone-containing compounds can complicate purification. Chromatography, which is common in the lab, is often impractical and expensive on a large scale. Crystallization is preferred but developing robust crystallization protocols can be challenging.

Overcoming these scale-up hurdles will require dedicated process chemistry research and development, focusing on robust, safe, and cost-effective synthetic methods.

Interdisciplinary Research Opportunities in Advanced Materials and Chemical Biology (without specific applications or properties)

The unique structural and electronic features of this compound position it as a valuable building block for interdisciplinary research, particularly at the interface of chemistry, materials science, and biology.

Advanced Materials: Organofluorine compounds are sought after for creating materials with unique thermal and chemical stability. mdpi.com The high reactivity of this compound towards nucleophilic substitution makes it an attractive monomer or cross-linking agent for the synthesis of novel fluorinated polymers and network materials. mdpi.com By reacting it with di- or poly-functional nucleophiles, new materials could be constructed. The exploration of its incorporation into such systems represents a significant opportunity for materials science research.

Chemical Biology: Heteroaryl sulfones have emerged as valuable reagents for the chemoselective modification of proteins, particularly for targeting cysteine residues. nih.govacs.orgnih.gov The reactivity of the sulfonylpyrimidine core can be tuned, making these compounds excellent candidates for development as chemical probes. acs.orgacs.org Future research could focus on using this compound as a scaffold to develop new covalent modifiers. The fluorine atom could serve as a sensitive 19F NMR probe to study the local environment of the molecule once it has reacted with a biological macromolecule, a technique that has been used with other fluorinated pyrimidines. nih.govmdpi.com This dual functionality—a reactive handle and a spectroscopic reporter—opens up exciting avenues for creating new tools for chemical biology.

Q & A

Q. What are the optimal synthetic conditions for preparing 5-Fluoro-4-(methylsulfonyl)pyrimidine derivatives to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation or methylation reactions under controlled conditions. For example, sulfonyl-containing pyrimidine analogs are synthesized via nucleophilic substitution or coupling reactions with yields ranging from 71% to 77% . Key steps include:
  • Reagent selection : Use methylsulfonyl chloride or tosyl chloride for sulfonylation.
  • Temperature control : Reactions are performed at 60–80°C in anhydrous solvents (e.g., DMF or THF).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures.
  • Verification : Confirm purity via melting point analysis (e.g., 192–291°C for sulfonylated derivatives) and ¹H/¹³C-NMR to validate substituent positions .

Table 1 : Representative Synthetic Conditions and Yields

DerivativeReaction TypeYield (%)Melting Point (°C)
Compound 10Sulfonylation75289–291
Compound 11Phenylsulfonylation73247–249
Compound 15Tosylation77192–194

Q. What safety protocols are critical when handling sulfonyl-containing pyrimidines?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Management : Segregate toxic residues (e.g., sulfonyl chlorides) and dispose via licensed hazardous waste facilities .
  • Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite).

Q. How can researchers validate the structural integrity of this compound analogs?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C-NMR : Identify characteristic peaks for the methylsulfonyl group (δ ~3.1 ppm for CH₃ in ¹H-NMR; δ ~40–45 ppm for S-CH₃ in ¹³C-NMR) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <1 ppm deviation from theoretical values .
  • Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of the methylsulfonyl group in nucleophilic substitution reactions?

  • Methodological Answer : The methylsulfonyl group acts as a strong electron-withdrawing group, activating the pyrimidine ring for nucleophilic attack. For example:
  • SₙAr (Nucleophilic Aromatic Substitution) : Fluorine at the 5-position directs nucleophiles (e.g., amines) to the 4-position via resonance stabilization of the Meisenheimer complex .
  • Kinetic Studies : Monitor reaction progress using HPLC or in situ IR to track sulfonyl group displacement .

Q. How do crystallographic data inform the physicochemical properties of this compound derivatives?

  • Methodological Answer : X-ray crystallography reveals:
  • Conformational Flexibility : The pyrimidine ring adopts an envelope conformation, with the methylsulfonyl group influencing packing via C–H⋯O hydrogen bonds .
  • Solubility Predictions : Strong intermolecular interactions (e.g., 3D hydrogen-bonded networks) correlate with low aqueous solubility, necessitating co-solvents like DMSO for biological assays .

Table 2 : Crystallographic Parameters for a Representative Derivative

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa=8.21 Å, b=12.34 Å, c=15.67 Å
Hydrogen bondsC–H⋯O (2.8–3.1 Å)

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Use pharmacopeial buffer systems (e.g., pH 6.5 ammonium acetate buffer) to ensure consistent ion strength .
  • Control for Solvent Effects : Compare activity in DMSO vs. aqueous buffers to rule out solvent-induced artifacts .
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., para-methyl vs. phenyl groups) with activity trends. For example, antifungal potency varies with sulfonyl group bulkiness .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported melting points for sulfonylated pyrimidines.
    • Resolution :
  • Verify purity via elemental analysis and DSC (Differential Scanning Calorimetry).
  • Consider polymorphism; recrystallize from alternative solvents (e.g., acetonitrile vs. ethanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-4-(methylsulfonyl)pyrimidine
Reactant of Route 2
5-Fluoro-4-(methylsulfonyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.